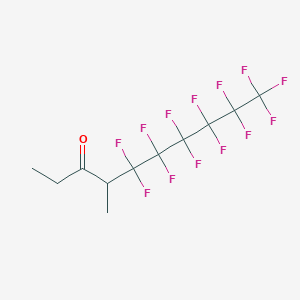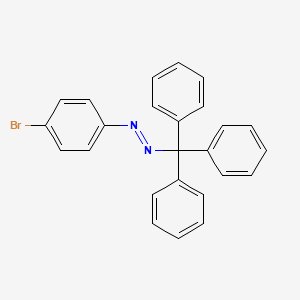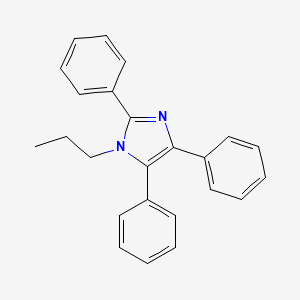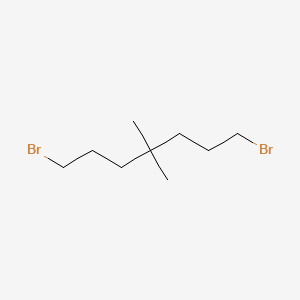
1,7-Dibromo-4,4-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dibromo-4,4-dimethylheptane is an organic compound with the molecular formula C9H18Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to the first and seventh carbon atoms of a heptane chain, which also has two methyl groups attached to the fourth carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dibromo-4,4-dimethylheptane can be synthesized through the bromination of 4,4-dimethylheptane. The process involves the addition of bromine (Br2) to the heptane chain in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of dibromination reagents like 1,3-dibromo-5,5-dimethylhydantoin, which provides a stable and inexpensive halogen source. This method can be conducted at room temperature, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dibromo-4,4-dimethylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
1,7-Dibromo-4,4-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,7-dibromo-4,4-dimethylheptane involves its reactivity as a dibromoalkane. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dibromoheptane: Similar structure but lacks the methyl groups at the fourth carbon atom.
1,4-Dibromo-2,2-dimethylbutane: A shorter chain with similar bromine and methyl substitutions.
1,6-Dibromo-3,3-dimethylhexane: Another dibromoalkane with a different chain length and substitution pattern.
Uniqueness
1,7-Dibromo-4,4-dimethylheptane is unique due to its specific substitution pattern, which affects its reactivity and the types of products formed in chemical reactions. The presence of the methyl groups at the fourth carbon atom provides steric hindrance, influencing the compound’s behavior in various reactions.
Propriétés
Numéro CAS |
54157-08-3 |
|---|---|
Formule moléculaire |
C9H18Br2 |
Poids moléculaire |
286.05 g/mol |
Nom IUPAC |
1,7-dibromo-4,4-dimethylheptane |
InChI |
InChI=1S/C9H18Br2/c1-9(2,5-3-7-10)6-4-8-11/h3-8H2,1-2H3 |
Clé InChI |
OPBITKAIXRCSAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCBr)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


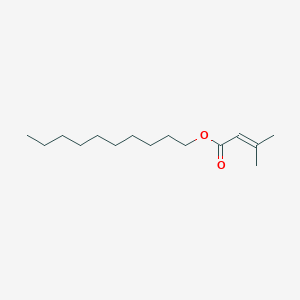
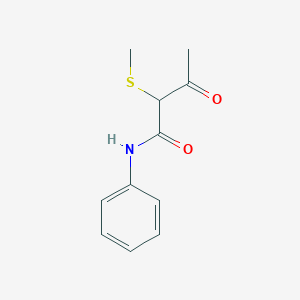
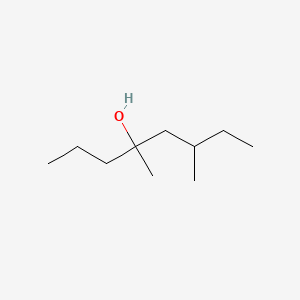
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

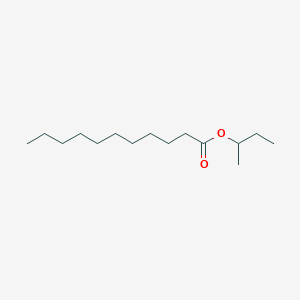
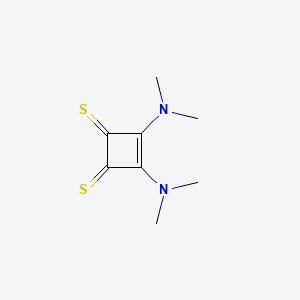
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
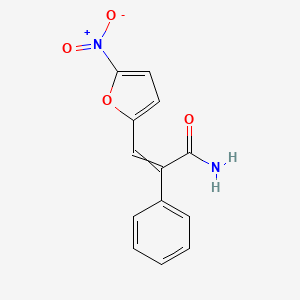
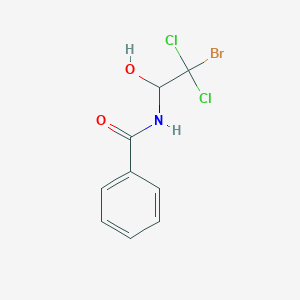
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
